molecular formula C17H18ClNOS B4088454 N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide

N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide

Cat. No. B4088454
M. Wt: 319.8 g/mol
InChI Key: BYYVZOMOKYLCOR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide, also known as CMPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to involve the inhibition of protein kinases such as CK2. Protein kinases play a critical role in cellular signaling pathways, and their dysregulation has been implicated in the development of various diseases, including cancer. By inhibiting the activity of protein kinases, N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide may disrupt these signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of protein kinase activity, and the disruption of cellular signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as arthritis and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide in lab experiments is its potential as a tool for studying the role of protein kinases in cellular signaling pathways. Its ability to inhibit the activity of protein kinases such as CK2 may make it useful in the development of new cancer therapies. However, one limitation of using N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide, including the development of new anticancer therapies based on its ability to induce apoptosis in cancer cells. Other potential applications include the use of N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide as a tool for studying the role of protein kinases in cellular signaling pathways and the development of new drugs for the treatment of other diseases such as arthritis and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide and its potential applications in scientific research.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide has been used in a variety of scientific research applications, including as a potential anticancer agent and as a tool for studying the role of protein kinases in cellular signaling pathways. One study found that N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide inhibited the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Another study found that N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide inhibited the activity of the protein kinase CK2, which has been implicated in the development of various cancers.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-11-4-8-15(9-5-11)21-13(3)17(20)19-14-7-6-12(2)16(18)10-14/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYVZOMOKYLCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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